4-Oxo-4-piperazin-1-yl-butyric acid
Overview
Description
4-Oxo-4-piperazin-1-yl-butyric acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology . This compound is known for its unique structure, which includes a piperazine ring and a butyric acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-piperazin-1-yl-butyric acid typically involves the reaction of piperazine with succinic anhydride . The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent like 1,4-dioxane and water . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-piperazin-1-yl-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-Oxo-4-piperazin-1-yl-butyric acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-piperazin-1-yl-butyric acid involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The butyric acid moiety can influence cellular processes by affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(2-hydroxy-ethyl)-piperazin-1-yl-butyric acid
- 4-Oxo-4-phenyl-butyric acid
- 4-Oxo-4-(2-oxocyclohexyl)butyric acid
Uniqueness
4-Oxo-4-piperazin-1-yl-butyric acid is unique due to its specific combination of a piperazine ring and a butyric acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and development .
Properties
IUPAC Name |
4-oxo-4-piperazin-1-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c11-7(1-2-8(12)13)10-5-3-9-4-6-10/h9H,1-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPFUNIGMQMISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72547-43-4 | |
Record name | 72547-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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